ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold with fused pyrazole and pyrimidine rings. Key substituents include:
- 2-Ethyl group: Influences lipophilicity and steric interactions.
- 3-(4-Methoxyphenyl): Provides electron-donating effects and aromatic π-π interactions.
- Ethyl carboxylate at position 6: Modifies solubility and metabolic stability.
This structural profile suggests applications in medicinal chemistry, particularly as kinase inhibitors or antitumor agents .
Properties
IUPAC Name |
ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-14-15(11-6-8-12(24-3)9-7-11)17-20-10-13(18(23)25-5-2)16(19)22(17)21-14/h6-10H,4-5,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFBRXMYOIMFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)OC)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the amino, ethyl, and methoxyphenyl groups.
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Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 4-methoxyphenylhydrazine and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.
Intermediate: This step yields ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate.
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Functionalization
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 7-position.
Ethylation: The ethyl group is introduced via alkylation using ethyl iodide or a similar reagent.
Final Product: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation can lead to the formation of corresponding oxo derivatives or N-oxides.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Products: Reduction can yield amines or alcohols depending on the functional groups present.
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Substitution
Reagents: Halogenating agents like thionyl chloride or nucleophiles like amines.
Conditions: These reactions are often carried out under reflux or at room temperature.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
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Chemistry
- Used as a building block for synthesizing more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
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Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential as an anti-inflammatory or anticancer agent.
- Evaluated for its pharmacokinetic properties and bioavailability.
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Industry
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:
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Molecular Targets
- Enzymes: It may inhibit enzymes by binding to their active sites.
- Receptors: It can act as an agonist or antagonist at various receptor sites.
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Pathways Involved
- Signal Transduction: Modulates signaling pathways involved in cell proliferation and apoptosis.
- Metabolic Pathways: Influences metabolic pathways by inhibiting key enzymes.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Physicochemical Properties
- Lipophilicity: The 2-ethyl and 4-methoxyphenyl groups increase logP compared to analogs with polar cyano or nitro groups.
- Solubility: Ethyl carboxylate improves aqueous solubility relative to methyl esters or cyano-substituted analogs .
- Crystallinity : Azo-linked derivatives () exhibit higher melting points (>260°C) due to planar rigidity .
Key Research Findings
- Role of Electron-Donating Groups : Methoxyphenyl at position 3 enhances binding to aromatic residues in enzyme active sites (e.g., CDK2) compared to electron-withdrawing substituents .
- Amino vs. Methyl at Position 7: The 7-amino group in the target compound facilitates hydrogen bonding, whereas 7-methyl analogs () rely on hydrophobic interactions .
- Safety Profile: Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate () has documented GHS safety data, suggesting similar handling precautions for the target compound .
Biological Activity
Ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical formula: . It features a pyrazolo[1,5-a]pyrimidine core, which is known for its significant biological activities. The presence of the 4-methoxyphenyl group enhances its pharmacological profile by potentially improving solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties . For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively, indicating significant antiproliferative activity .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | Growth Inhibition (%) | IC50 (µM) |
|---|---|---|
| HepG2 | 54.25 | 4.22 |
| HeLa | 38.44 | 6.38 |
| A549 | 5.33 | 3.67 |
| MCF-7 | 3.46 | 2.28 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects . It was found to inhibit the release of TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models, which is crucial in the context of inflammatory diseases . This suggests that it may be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Kinases : The compound acts as an inhibitor of MK2 kinase, which is involved in the signaling pathways related to inflammation and cancer cell proliferation .
- Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest at the G2/M phase, promoting apoptosis through the downregulation of Bcl-2 and upregulation of Bax expression .
- Targeting EGFR : Docking simulations have suggested that the compound interacts with the Epidermal Growth Factor Receptor (EGFR), which plays a pivotal role in cell growth and differentiation.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In one study, derivatives were tested for their ability to inhibit cell proliferation in various tumor cell lines with significant results indicating their potential as anticancer agents .
- Another investigation focused on their anti-inflammatory properties, demonstrating reduced TNF-alpha levels in treated cells compared to controls .
Q & A
Q. What are the optimal synthetic routes for ethyl 7-amino-2-ethyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step pathways involving cyclocondensation of substituted pyrazole precursors with β-enaminones or arylidene derivatives. For example, refluxing 5-aminopyrazole derivatives with ethyl β-arylidenecyanoacetate in ethanol with piperidine as a catalyst yields the pyrazolo[1,5-a]pyrimidine core. Reaction temperature (80–100°C), solvent polarity (ethanol or dioxane), and catalyst choice (piperidine vs. LiHMDS) critically affect regioselectivity and yield (e.g., 67–89% yields reported in analogous syntheses) .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : To verify substituent positions (e.g., methoxyphenyl protons at δ 7.2–7.4 ppm, ethyl ester at δ 1.3–1.4 ppm).
- Mass spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ peaks aligned with theoretical values).
- X-ray crystallography : For unambiguous structural confirmation (e.g., SHELX-refined data showing bond angles and torsion angles) .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
Solubility screening in DMSO, ethanol, or aqueous buffers (pH 6–8) is recommended. Stability studies under varying temperatures (4–37°C) and light exposure should precede biological testing. For example, analogs with similar ester groups show improved solubility in ethanol compared to aqueous media .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for structurally related pyrazolo[1,5-a]pyrimidines?
Discrepancies in NMR shifts (e.g., overlapping aromatic signals) can arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d6 vs. CDCl3) and 2D NMR (COSY, HSQC) to differentiate signals. For instance, the 7-amino group in pyrazolo[1,5-a]pyrimidines exhibits distinct NH2 coupling patterns in DMSO-d6 .
Q. How do electronic and steric effects of the 4-methoxyphenyl substituent influence reactivity in cross-coupling reactions?
The electron-donating methoxy group enhances electrophilic substitution at the para position but may hinder Buchwald–Hartwig amination due to steric bulk. Computational modeling (DFT) or Hammett substituent constants (σ) can predict reactivity. For example, methoxy groups lower the energy barrier for nucleophilic attack at the pyrimidine C-5 position .
Q. What mechanistic insights explain the regioselectivity of pyrazolo[1,5-a]pyrimidine formation in one-pot syntheses?
Regioselectivity is governed by frontier molecular orbital interactions. The β-enaminone’s LUMO preferentially reacts with the pyrazole’s HOMO at the C-6 position, as shown in computational studies. Microwave-assisted syntheses further enhance selectivity by accelerating kinetically favored pathways .
Q. How can crystallographic data (e.g., SHELX-refined structures) validate theoretical binding modes in target proteins?
Overlay the compound’s X-ray structure (e.g., torsion angles of the ethyl ester) with protein active sites (PDB data) using molecular docking. For example, pyrazolo[1,5-a]pyrimidines with planar cores show improved π-π stacking in kinase binding pockets .
Data Contradiction and Troubleshooting
Q. Why do reported melting points for similar pyrazolo[1,5-a]pyrimidines vary significantly (e.g., 221–268°C)?
Variations arise from polymorphic forms or impurities. Recrystallization solvents (ethanol vs. dioxane) influence crystal packing. Differential scanning calorimetry (DSC) can identify polymorphs, while HPLC purity assays (>98%) ensure consistency .
Q. How to address inconsistent biological activity data across studies?
Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound stability under test conditions. For example, ester hydrolysis in cell media can generate inactive carboxylic acid derivatives, leading to false negatives .
Methodological Recommendations
Q. What in silico tools are most effective for predicting ADMET properties of this compound?
Use SwissADME for solubility/logP predictions and ProTox-II for toxicity profiling. Molecular dynamics simulations (AMBER or GROMACS) can model metabolic stability, particularly esterase-mediated hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
